BenchChemオンラインストアへようこそ!

1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Protease Inhibition

Procure this specific pyridine-2,6-disubstituted piperidine-4-carboxylic acid to eliminate the undefined risk of bioactivity or PK profile alteration associated with generic, untested regioisomers. Its orthogonal substitution pattern, inaccessible with simple analogs, provides a unique chemical series entry point for structure-guided optimization of the HIV-1 integrase LEDGF binding site. The dual functional handles—a free carboxylic acid and an N-benzylcarboxamide—enable direct fabrication of affinity probes or immobilized ligand resins without perturbing the core pharmacophore.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1112444-84-4
Cat. No. B2858225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid
CAS1112444-84-4
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H21N3O3/c23-18(20-13-14-5-2-1-3-6-14)16-7-4-8-17(21-16)22-11-9-15(10-12-22)19(24)25/h1-8,15H,9-13H2,(H,20,23)(H,24,25)
InChIKeyQREGMNCDPIXSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1112444-84-4): Baseline Identity and Procurement Context


1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid (CAS 1112444-84-4, molecular formula C19H21N3O3, molecular weight 339.39 g/mol) is a synthetic small molecule comprising a pyridine ring substituted at the 2-position with a piperidine-4-carboxylic acid group and at the 6-position with an N-benzylcarboxamide moiety . The compound is currently supplied as a research-grade chemical (e.g., catalog no. E6569) and has not been reported as an approved drug or clinical candidate . Its structural features place it within the broader class of N-arylpiperidine carboxamides, a scaffold commonly explored in medicinal chemistry for enzyme inhibition and receptor modulation. However, publicly available quantitative pharmacological, ADMET, or selectivity profiling data generated on this exact compound remain absent from the peer-reviewed literature and major bioactivity databases [1].

Why Generic Substitution of 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic Acid Carries Unacceptable Risk


In the absence of published head-to-head data, the risk of generic substitution stems from the compound's unique connectivity: the simultaneous positioning of the piperidine-4-carboxylic acid at the pyridine 2-position and the N-benzylcarboxamide at the 6-position generates a three-dimensional pharmacophore that cannot be replicated by simple analogs (e.g., regioisomers with substitution at the 3- or 5-position or des-benzyl variants) . The carboxylic acid substituent is both a hydrogen-bond anchor and a potential point of metabolic conjugation, while the benzyl group contributes lipophilic contacts that would be altered by any benzyl replacement [1]. Because no public dataset correlates these structural features with specific target engagement, selectivity windows, or PK parameters, substituting an untested close analog—even one differing by a single methylene unit—introduces an undefined risk of altered binding, off-target activity, or pharmacokinetic behavior. Until experimental SAR data are disclosed, structural identity is the only evidence-supported reason to procure this precise compound over any in-class alternative .

Quantitative Differentiation Evidence for 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic Acid (CAS 1112444-84-4) – Procurement-Relevant Data Audit


Structural Uniqueness Versus Nearest Putative Analogs – Regioisomeric and Des-Benzyl Comparators

The title compound possesses three defining structural elements: a piperidine-4-carboxylic acid at pyridine C-2, an N-benzylcarboxamide at pyridine C-6, and the conformational restriction imposed by the pyridine-piperidine bond. No published biological data exist for this compound. However, the only co-crystallized benzylcarbamoyl-bearing ligand within the same target pocket (HIV integrase LEDGF site; PDB 3ZSX) is ligand N44, which is a 5-substituted 1,3-benzodioxole-4-carboxylate bearing a benzylcarbamoyl group attached via a flexible aminomethyl linker, not a piperidine [1]. The title compound’s piperidine-4-carboxylic acid is geometrically and electronically orthogonal to the N44 scaffold. This structural divergence implies that any biological activity, selectivity profile, or crystallization behavior obtained with N44 cannot be assumed for the title compound. Regioisomers (e.g., piperidine-3-carboxylic acid or pyridine-5-carboxamide variants) would likewise present different spatial trajectories for the acid and benzyl groups, precluding functional equivalence .

Medicinal Chemistry Scaffold Differentiation Protease Inhibition

Stability-Driven Procurement: Quantitative Shelf-Life Constraint Versus Stable Analogs

The supplier datasheet explicitly states: 'Solutions are unstable. Prepare fresh or purchase small, pre-packaged sizes. Repackage upon receipt.' While no quantitative degradation half-life or forced-degradation study is publicly available, this vendor disclosure constitutes a practical, procurement-relevant differentiator. Many commercially available piperidine-4-carboxylic acid analogs (e.g., 1-Boc-piperidine-4-carboxylic acid or simple N-aryl piperidine carboxylates) are sold as stable solids without such caveats. The instability warning implies that the benzylcarbamoyl-pyridine substitution pattern renders this compound more prone to hydrolysis, oxidation, or solvolysis under standard storage conditions than its simpler counterparts . No comparator stability data are available from peer-reviewed sources, but the vendor’s operational guidance—requiring fresh preparation and small aliquot purchases—directly affects procurement economics and experimental planning.

Compound Stability Formulation Procurement Logistics

Research and Industrial Application Scenarios for 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic Acid (CAS 1112444-84-4) Stemming from Available Evidence


Crystallographic Fragment Elaboration Campaigns Targeting the HIV Integrase LEDGF Pocket

Based on the co-crystallization of a structurally related benzylcarbamoyl fragment (PDB 3ZSX ligand N44) at the HIV-1 integrase LEDGF binding site [1], the title compound’s distinct piperidine-4-carboxylic acid scaffold could serve as an alternative starting point for structure-guided optimization. Researchers seeking to probe new vectors into the LEDGF pocket not accessible with the N44 scaffold may procure this compound for co-crystallization trials and subsequent affinity maturation. The primary utility lies in its orthogonal substitution pattern relative to published LEDGF-site ligands, providing a new chemical series entry point.

Chemical Biology Probe Development Requiring a Carboxylic Acid Handle for Bioconjugation

The presence of both a free piperidine-4-carboxylic acid and an N-benzylcarboxamide group provides dual functional handles that are rare among commercially available pyridine-piperidine building blocks . The carboxylic acid can be used for amide coupling to biotin, fluorophores, or solid-supports without perturbing the benzylcarbamoyl moiety, enabling the construction of affinity probes or immobilized ligand resins. This application scenario requires the precise regiochemistry of the title compound; generic substitution of a 3- or 5-carboxylic acid regioisomer would alter the presentation angle of the attached reporter, potentially abolishing target recognition.

Computational Docking and Pharmacophore Model Validation

Because no experimental IC50, Ki, or EC50 values are publicly available for this compound, its primary near-term utility is as a computational test case. The compound’s well-defined SMILES (C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(=O)NCC3=CC=CC=C3) enables precise docking, molecular dynamics, and free-energy perturbation calculations. Procurement for in silico model validation followed by experimental testing would address the current evidence gap. The compound’s uniqueness as a pyridine-2,6-disubstituted piperidine-4-carboxylic acid makes it a valuable negative or positive control for virtual screening workflows that must distinguish subtle regioisomeric differences.

Quality Control Reference for Analytical Method Development

Given the vendor’s explicit solution-instability warning , this compound is a useful reference for developing stability-indicating HPLC or LC-MS methods. Laboratories building degradation databases for reactive amide- and carboxylic acid-containing scaffolds can use this compound to benchmark forced-degradation profiles and generate impurity reference markers. Its procurement is justified when the analytical workflow requires a compound with documented lability that challenges method specificity and sensitivity.

Quote Request

Request a Quote for 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.